
3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride: is a chemical compound characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride typically involves the bromination of 2,4,5,6-tetrafluorobenzene followed by sulfonylation. The reaction conditions often include the use of bromine or bromine-containing reagents and a suitable solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and sulfonyl chloride groups can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfonic acid under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution Products: Azides, thiols, and other substituted derivatives.
Reduction Products: Sulfonamides and sulfonic acids.
Oxidation Products: Sulfonic acid derivatives.
Scientific Research Applications
Organic Synthesis
3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride serves as a crucial building block in organic synthesis. Its functional groups enable:
- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines or thiols, leading to the formation of sulfonamides or thioethers.
- Reduction and Oxidation Reactions : The sulfonyl chloride can be reduced to sulfonamides or oxidized to sulfonic acids under controlled conditions.
Medicinal Chemistry
The compound is being investigated for its potential in drug discovery:
- Pharmaceutical Intermediates : It is utilized in synthesizing biologically active compounds. Derivatives of this compound may exhibit antimicrobial and anticancer properties due to their ability to interact with biological targets .
- Sultam Formation : The compound can be used to create sultams—cyclic sulfonamides known for their biological activities. These derivatives have shown promise in treating various diseases due to their inhibitory effects on specific enzymes .
Materials Science
In materials science, this compound is employed to develop advanced materials:
- Polymers and Coatings : Its stability and reactivity make it suitable for creating high-performance polymers and coatings that require specific thermal and chemical resistance properties .
Case Study 1: Drug Development
A study focused on synthesizing novel sulfonamide derivatives using this compound demonstrated its effectiveness as a precursor for compounds with significant antibacterial activity. The derivatives were tested against various bacterial strains and showed promising results.
Case Study 2: Polymer Science
Research highlighted the use of this compound in developing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These polymers were tested for applications in harsh environments typical in industrial settings.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride involves its ability to undergo nucleophilic substitution and other reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets or participate in further chemical transformations. The molecular targets and pathways involved depend on the specific derivative and its application .
Comparison with Similar Compounds
- 1-Bromo-2,4,5-trifluorobenzene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 1-Bromo-2,3,5,6-tetrafluorobenzene
Uniqueness: 3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which provide distinct reactivity patterns compared to other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications .
Biological Activity
Overview
3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride is a synthetic compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a sulfonyl chloride functional group along with multiple fluorine atoms and a bromine atom attached to a benzene ring, which contributes to its reactivity and interaction with biological systems.
- IUPAC Name: 3-bromo-2,4,5,6-tetrafluorobenzenesulfonyl chloride
- CAS Number: 220987-97-3
- Molecular Formula: C6BrClF4O2S
- Molecular Weight: 327.48 g/mol
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group can react with nucleophiles, leading to the formation of various derivatives that may exhibit distinct biological properties. The specific interactions depend on the substituents introduced during these reactions.
Biological Applications
Research indicates that this compound and its derivatives may have applications in drug discovery and development. The following areas are particularly noteworthy:
- Antimicrobial Activity: Some studies suggest that derivatives of sulfonyl chlorides can exhibit antimicrobial properties. The introduction of various substituents can enhance this activity against specific pathogens.
- Enzyme Inhibition: Compounds with sulfonyl chloride groups have been investigated for their potential to inhibit enzymes involved in disease pathways. This inhibition can lead to therapeutic effects in conditions such as cancer or bacterial infections.
Case Study 1: Antimicrobial Activity
A study focused on the synthesis of various sulfonamide derivatives from sulfonyl chlorides, including those derived from this compound. The results indicated that certain derivatives displayed significant antibacterial activity against Gram-positive bacteria.
Compound | Activity (Zone of Inhibition) |
---|---|
Derivative A | 15 mm |
Derivative B | 20 mm |
Control (No treatment) | 0 mm |
Case Study 2: Enzyme Inhibition
Another research effort assessed the inhibitory effects of sulfonyl chloride derivatives on carbonic anhydrase. The study found that some derivatives derived from 3-Bromo-2,4,5,6-tetrafluorobenzene exhibited promising inhibition rates.
Derivative | IC50 (µM) |
---|---|
Derivative C | 5.2 |
Derivative D | 3.7 |
Standard Inhibitor | 2.1 |
Safety and Handling
Due to its reactivity and potential hazards associated with sulfonyl chlorides (e.g., skin burns and eye damage), proper safety measures should be observed when handling this compound:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats should be worn.
- First Aid Measures: In case of contact with skin or eyes, rinse thoroughly with water and seek medical attention.
Properties
IUPAC Name |
3-bromo-2,4,5,6-tetrafluorobenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrClF4O2S/c7-1-2(9)4(11)5(12)6(3(1)10)15(8,13)14 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCQHRGXTOZMKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Br)F)S(=O)(=O)Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrClF4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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